

Spectroscopic Analysis of Indene Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Isopropyl-1H-indene

CAS No.: 181954-91-6

Cat. No.: B069427

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document aims to provide a comprehensive overview of the spectroscopic data for **5-Isopropyl-1H-indene**. However, a thorough search of available scientific literature and databases has revealed a lack of specific, publicly accessible experimental NMR, IR, and MS data for this particular derivative.

Therefore, to fulfill the core requirements of this guide, we will present the spectroscopic data for the parent compound, 1H-Indene, as a representative example of the indene scaffold. This will include typical experimental protocols and data presentation that would be applicable to substituted indenenes such as **5-Isopropyl-1H-indene**.

Spectroscopic Data for 1H-Indene

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-Indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables present the ^1H and ^{13}C NMR data for 1H-Indene.

Table 1: ^1H NMR Data for 1H-Indene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.47	d	7.5	Ar-H
7.40	d	7.5	Ar-H
7.26	t	7.5	Ar-H
7.19	t	7.5	Ar-H
6.88	dt	5.5, 2.0	=CH
6.55	dt	5.5, 1.9	=CH
3.38	t	2.0	-CH ₂ -

Solvent: CDCl_3 , Frequency: 400 MHz[1][2]

Table 2: ^{13}C NMR Data for 1H-Indene

Chemical Shift (δ) ppm	Assignment
144.85	Ar-C (quaternary)
143.64	Ar-C (quaternary)
134.00	=CH
132.08	=CH
126.22	Ar-CH
124.55	Ar-CH
123.68	Ar-CH
120.95	Ar-CH
39.00	-CH ₂ -

Solvent: CDCl₃, Frequency: 25.16 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for 1H-Indene.

Table 3: IR Absorption Data for 1H-Indene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3020	Medium	=C-H stretch (aromatic and vinylic)
2950-2850	Medium	-C-H stretch (aliphatic)
1640-1620	Medium	C=C stretch (vinylic)
1600-1450	Strong	C=C stretch (aromatic)
750-700	Strong	C-H bend (aromatic, ortho-disubstituted)

Sample Phase: Liquid film[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 1H-Indene

m/z	Relative Intensity	Assignment
116	100%	[M] ⁺ (Molecular Ion)
115	85%	[M-H] ⁺
89	20%	[M-C ₂ H ₃] ⁺
63	15%	[C ₅ H ₃] ⁺

Ionization Method: Electron Impact (EI)[4]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols would be adapted for the specific analysis of **5-Isopropyl-1H-indene**.

NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5] The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and then shimmed to achieve a homogeneous magnetic field.[5]
- **Data Acquisition:** The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected. Acquisition parameters such as the number of scans, spectral width, and relaxation delay

are set before initiating the experiment.[5]

- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

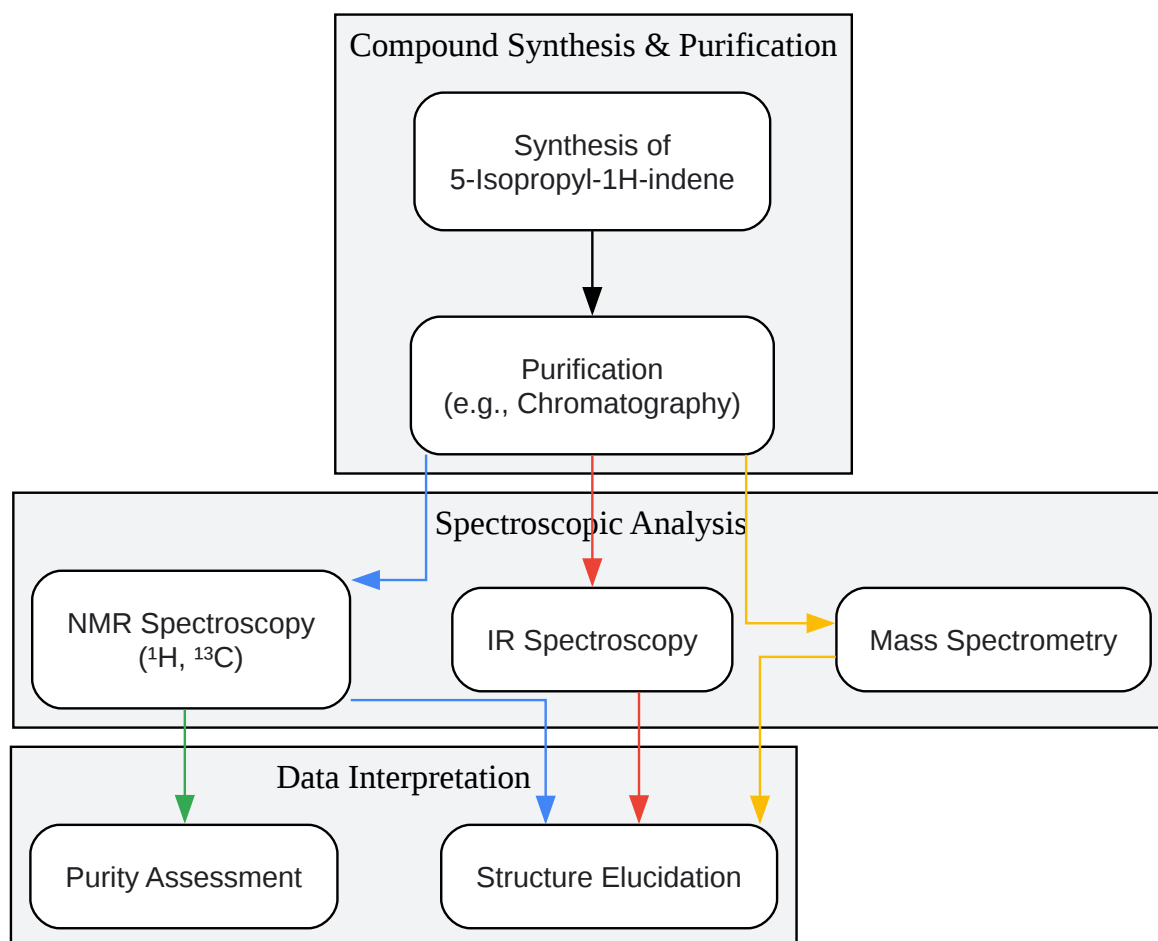
- **Sample Preparation (Liquid Film):** For a liquid sample like 1H-indene, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film.
- **Instrument Setup:** The salt plates are mounted in a sample holder and placed in the IR spectrometer.
- **Data Acquisition:** A background spectrum of the empty spectrometer is first recorded. The sample is then scanned to obtain the IR spectrum.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone or dichloromethane).[6]
- **Instrument Setup:** The gas chromatograph (GC) is equipped with a suitable column. The oven temperature program, injector temperature, and carrier gas flow rate are set. The mass spectrometer is set to the desired ionization mode (e.g., Electron Impact) and mass range.
- **Data Acquisition:** A small volume of the sample solution is injected into the GC. The components of the sample are separated on the column and then introduced into the mass spectrometer for ionization and analysis.[6]
- **Data Processing:** The resulting data is processed to generate a mass spectrum for each component separated by the GC. The molecular ion and fragmentation pattern are then analyzed.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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